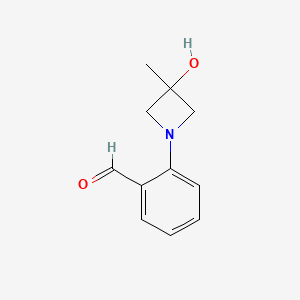![molecular formula C12H18N2 B13207918 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane is a heterocyclic compound featuring a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrrole and azaspiro moieties in its structure contributes to its diverse chemical reactivity and biological activity.
準備方法
The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyrrole derivative with an azaspiro compound under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spiro structure. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
化学反応の分析
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Addition: The compound can participate in addition reactions with electrophiles, forming various addition products depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics. Major products formed from these reactions include halogenated derivatives, reduced forms, and oxidized compounds.
科学的研究の応用
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures, which are valuable in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its ability to modulate specific biological pathways and targets.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies and products.
作用機序
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its spiro structure allows it to fit into unique binding pockets of proteins, influencing their function and stability. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, including enzyme inhibition and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their potent inhibitory activity against specific enzymes, such as CDK2, and are being explored for their anticancer potential.
Pyrrole-containing analogs: Compounds with pyrrole rings are widely studied for their diverse pharmacological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical reactivity and biological interactions compared to other heterocyclic compounds.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
3-(1-methylpyrrol-3-yl)-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H18N2/c1-14-7-4-10(8-14)11-12(9-13-11)5-2-3-6-12/h4,7-8,11,13H,2-3,5-6,9H2,1H3 |
InChIキー |
BLOCTAFIXZFEJP-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=C1)C2C3(CCCC3)CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


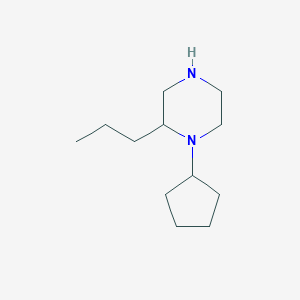
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
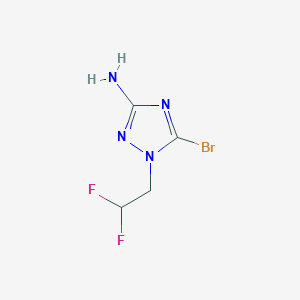
![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)
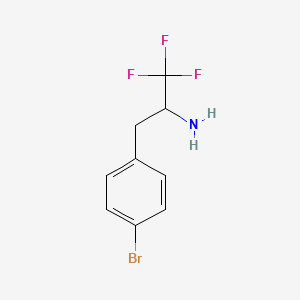

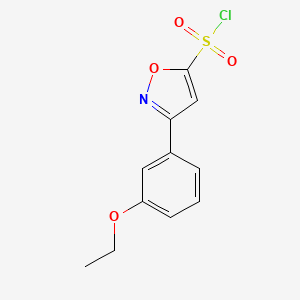

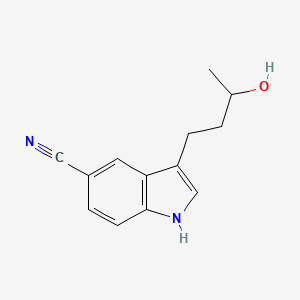
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)

![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)
